molecular formula C22H26ClN5O4S B2997478 N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride CAS No. 1217045-77-6

N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2997478
CAS No.: 1217045-77-6
M. Wt: 491.99
InChI Key: VNJGBPOCKJPZGX-UHFFFAOYSA-N
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Description

N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN5O4S and its molecular weight is 491.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit potent biological activities, such as antimicrobial, antifungal, and antitumor effects . They have been found to target various enzymes and receptors, but the specific targets for this compound need further investigation.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Pharmacokinetics

Benzothiazole derivatives have been reported to exhibit potent in vitro and in vivo activity

Result of Action

The result of the compound’s action would likely be the inhibition of inflammation, given that it potentially inhibits the biosynthesis of prostaglandins . This could lead to analgesic, anti-pyretic, and anti-inflammatory effects . .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the solvent used in reactions producing benzothiazole derivatives can affect the outcome . Additionally, the compound’s interaction with a cell-penetrating peptide can enhance its antibacterial activity

Properties

IUPAC Name

N-[2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S.ClH/c1-2-31-18-6-7-19-20(15-18)32-22(24-19)26-12-10-25(11-13-26)9-8-23-21(28)16-4-3-5-17(14-16)27(29)30;/h3-7,14-15H,2,8-13H2,1H3,(H,23,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJGBPOCKJPZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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